Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including an oxadiazole ring, a bromophenyl group, and a tetrahydrobenzo[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol to form the thioether linkage.
Amidation: The resulting thioether is then coupled with an amine to form the acetamido group.
Formation of the Tetrahydrobenzo[b]thiophene Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the tetrahydrobenzo[b]thiophene ring.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted bromophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or bacterial infections.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring and bromophenyl group may play a role in binding to these targets, while the thioether and acetamido groups may influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Ethyl 2-(2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
The presence of the bromine atom in this compound may confer unique reactivity and biological activity compared to its analogs.
Biological Activity
Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.
Synthesis
The synthesis of the compound involves multiple steps that typically include the formation of the oxadiazole ring and subsequent modifications to introduce the thio and acetamido groups. The detailed synthetic pathway is crucial for understanding its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido) have been evaluated for their activity against various bacterial strains using minimum inhibitory concentration (MIC) assays. The results indicate that modifications in the oxadiazole structure can significantly enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays on cancer cell lines such as HepG2 have shown that certain derivatives exhibit significant cytotoxic effects. The IC50 values for these compounds often reflect their structural characteristics; for example, electron-donating groups on the phenyl ring enhance activity .
A comparative analysis of several oxadiazole derivatives indicated that those with specific substituents demonstrated superior anti-proliferative effects. The presence of a bromo group at the para position was noted to affect the overall potency negatively in some cases .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Electron-donating vs. Electron-withdrawing Groups : Compounds with electron-donating groups tend to exhibit higher biological activity compared to those with electron-withdrawing groups .
- Substituent Positioning : The positioning of substituents on the aromatic rings can dramatically influence both potency and selectivity against different biological targets .
Case Studies
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Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed promising antibacterial activity with MIC values ranging from 10 µg/mL to 50 µg/mL depending on the specific derivative tested .
Compound MIC (µg/mL) Bacterial Strain A 10 E. coli B 20 S. aureus C 50 P. aeruginosa -
Cytotoxicity Against Cancer Cells : Another study assessed the cytotoxic effects of various substituted oxadiazoles on HepG2 cells using MTT assays. Notably, some compounds exhibited IC50 values lower than that of standard chemotherapeutics like doxorubicin .
Compound IC50 (µg/mL) Cell Line D 12.5 HepG2 E 15 A549 F 18 MCF7
Properties
Molecular Formula |
C21H20BrN3O4S2 |
---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H20BrN3O4S2/c1-2-28-20(27)17-14-5-3-4-6-15(14)31-19(17)23-16(26)11-30-21-25-24-18(29-21)12-7-9-13(22)10-8-12/h7-10H,2-6,11H2,1H3,(H,23,26) |
InChI Key |
FZPLZBKOUFVGID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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